Allyl cyclohexanecarboxylate

Physicochemical property Fragrance substantivity Evaporation profile

Allyl cyclohexanecarboxylate (CAS 16491-63-7) is an alicyclic unsaturated ester formed from cyclohexanecarboxylic acid and allyl alcohol (C₁₀H₁₆O₂, MW 168.23 g/mol). It is primarily recognized as a specialty aroma chemical used in fragrance formulations, contributing fruity, sweet, and floral organoleptic notes.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 16491-63-7
Cat. No. B097653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl cyclohexanecarboxylate
CAS16491-63-7
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1CCCCC1
InChIInChI=1S/C10H16O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2,9H,1,3-8H2
InChIKeyAIPJCMMALQPRMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Cyclohexanecarboxylate (CAS 16491-63-7): Structural and Physicochemical Baseline for Procurement Decisions


Allyl cyclohexanecarboxylate (CAS 16491-63-7) is an alicyclic unsaturated ester formed from cyclohexanecarboxylic acid and allyl alcohol (C₁₀H₁₆O₂, MW 168.23 g/mol). It is primarily recognized as a specialty aroma chemical used in fragrance formulations, contributing fruity, sweet, and floral organoleptic notes [1]. The compound is listed under EINECS 240-556-3 and carries the FDA UNII code TA9RCC6QNA, confirming its presence in regulatory substance registries [2]. Unlike many structurally related alicyclic esters that hold FEMA and JECFA approvals for direct food-flavoring use, allyl cyclohexanecarboxylate currently lacks a FEMA number and JECFA evaluation, positioning it more narrowly as a fragrance ingredient and research intermediate rather than a multi-purpose food/flavor additive [3].

Why Allyl Cyclohexanecarboxylate Cannot Be Replaced by Generic Alicyclic Ester Analogs


Although allyl cyclohexanecarboxylate shares the cyclohexane ring and ester functional group with multiple FEMA-listed analogs (e.g., ethyl cyclohexanecarboxylate FEMA 3544, allyl cyclohexaneacetate FEMA 2023, allyl cyclohexanepropionate FEMA 2026), critical physicochemical differences render simple one-to-one substitution inadvisable. The allyl ester moiety introduces a terminal olefin that alters volatility, partition behavior, and chemical reactivity compared to the saturated alkyl esters [1]. Specifically, the compound exhibits a higher boiling point (228.3 °C at 760 mmHg) and greater logP (~3.05) than ethyl cyclohexanecarboxylate (bp ~194–196 °C, logP ~2.77), translating into measurably different evaporation profiles and substantivity in fragrance applications . Furthermore, the absence of JECFA and FEMA listings means that allyl cyclohexanecarboxylate does not carry the same food-grade regulatory clearance as its closest analogs; for flavor applications requiring GRAS or JECFA-approved ingredients, substitution is legally non-viable [2]. The quantitative evidence below details these differentiating dimensions.

Quantitative Differentiation Evidence for Allyl Cyclohexanecarboxylate vs. Key Alicyclic Ester Comparators


Boiling Point and Volatility: Allyl Cyclohexanecarboxylate vs. Ethyl Cyclohexanecarboxylate

Allyl cyclohexanecarboxylate exhibits a boiling point approximately 32–34 °C higher than ethyl cyclohexanecarboxylate (228.3 °C vs. 194–196 °C at 760 mmHg), reflecting the contribution of the longer allyl alcohol chain and the terminal unsaturation to intermolecular interactions . This elevated boiling point translates into a lower vapor pressure (0.074 mmHg at 25 °C for allyl vs. ~0.4 mmHg for ethyl) and higher enthalpy of vaporization (46.5 vs. ~43.3 kJ/mol), indicating that allyl cyclohexanecarboxylate is substantially less volatile and will persist longer on a perfumer's blotter or in a consumer product base . For fragrance formulators seeking improved substantivity and reduced top-note volatility compared to ethyl cyclohexanecarboxylate, this difference can guide ingredient selection.

Physicochemical property Fragrance substantivity Evaporation profile

Hydrophobicity (logP): Allyl Cyclohexanecarboxylate vs. Ethyl Cyclohexanecarboxylate

Allyl cyclohexanecarboxylate has an estimated logP of 3.05 (and XLogP3 of 2.8), compared to ethyl cyclohexanecarboxylate with experimental logP values reported between 2.77 (ACD/LogP) and 2.93 . This approximate 0.1–0.3 log unit increase in lipophilicity corresponds to a roughly 1.3–2 fold greater partitioning into organic phases, which has implications for extraction efficiency in product workup, skin permeation potential in cosmetic applications, and environmental compartment modeling [1]. The calculated water solubility of allyl cyclohexanecarboxylate (65.76 mg/L at 25 °C) is consistent with this modestly higher logP relative to the ethyl ester.

Partition coefficient Lipophilicity Environmental fate

Regulatory Clearance Status: Allyl Cyclohexanecarboxylate Lacks FEMA/JECFA Approval vs. In-Class Analogs

Allyl cyclohexanecarboxylate holds no FEMA number and no JECFA evaluation, whereas the closely related ethyl cyclohexanecarboxylate carries FEMA 3544 and JECFA 963, allyl cyclohexaneacetate carries FEMA 2023 and JECFA 12, and allyl cyclohexanepropionate carries FEMA 2026 [1][2]. Similarly, methyl cyclohexanecarboxylate is approved as FEMA 3568 [3]. This regulatory gap means allyl cyclohexanecarboxylate cannot be used in food-flavor applications where GRAS or JECFA listing is mandatory. Its sole identified regulatory listing is the FDA UNII (TA9RCC6QNA) and EINECS (240-556-3), which support its use in fragrance and industrial applications but not as a direct food additive [4]. For procurement teams seeking a food-grade cyclohexanecarboxylate ester, the ethyl, methyl, or allyl acetate analogs are mandatory alternatives; for fragrance-only applications where food status is irrelevant, allyl cyclohexanecarboxylate remains a viable specialty.

Regulatory compliance Flavor status Procurement restriction

Allyl Ester Deprotection Reactivity: Allyl Cyclohexanecarboxylate as a Synthetic Intermediate

Allyl cyclohexanecarboxylate serves as a model substrate in the development of mild, catalytic allyl ester deprotection methodologies. The compound was used to demonstrate a Ru/Pd dual-catalyst system for irreversible hydrolysis of allyl esters to the corresponding carboxylic acid (cyclohexanecarboxylic acid) and propanal . Additionally, a sulfur-modified gold-supported palladium nanoparticle (SAPd) catalyst achieved safe, low-leaching (≤0.04 ppm Pd residue) removal of the allyl protecting group from allyl cyclohexanecarboxylate, as part of a broader substrate scope including prenyl and benzyl esters [1]. This catalytic deprotection profile distinguishes allyl cyclohexanecarboxylate from saturated alkyl esters (e.g., ethyl or methyl cyclohexanecarboxylate), which are not substrates for these allyl-specific Pd- or Co-catalyzed cleavage reactions and instead require harsher alkaline or acidic hydrolysis conditions [2]. For researchers needing a carboxylic acid protecting group that can be removed orthogonally under mild, transition-metal-catalyzed conditions, allyl cyclohexanecarboxylate offers a chemoselective advantage that alkyl esters cannot replicate.

Organic synthesis Protecting group strategy Catalytic deprotection

Flash Point and Safety Classification: Allyl Cyclohexanecarboxylate vs. Methyl Cyclohexanecarboxylate

Allyl cyclohexanecarboxylate has a reported flash point of 82.9 °C, whereas methyl cyclohexanecarboxylate has a significantly lower flash point of 60 °C . Under GHS and DOT transport classifications, a flash point of 60 °C places methyl cyclohexanecarboxylate firmly within the flammable liquid category (Class 3, Packing Group III threshold ≤60 °C), while allyl cyclohexanecarboxylate at 82.9 °C falls into the combustible liquid range (typically not regulated as Class 3 for transport, though still requiring safe handling) [1]. For procurement and laboratory operations, this ~23 °C higher flash point means allyl cyclohexanecarboxylate may be subject to less restrictive storage and transport requirements compared to the methyl ester, with reduced fire risk during routine handling. Compared to ethyl cyclohexanecarboxylate (flash point ~68.5 °C), allyl cyclohexanecarboxylate also shows an advantage of +14.4 °C .

Safety Flammability Transport classification

Organoleptic Profile: Allyl Cyclohexanecarboxylate as a Specialty Fragrance Note vs. FEMA-Listed Analogs

While precise odor detection thresholds (ODT) for allyl cyclohexanecarboxylate are not available in the public domain, the compound is described as possessing a sweet, fruity, and floral aroma profile that is distinguishable from the more thoroughly characterized organoleptic profiles of its FEMA-listed analogs . Allyl cyclohexaneacetate is described as providing a strong, sweet, ripe pineapple odor with green peach and apricot nuances, while allyl cyclohexanepropionate is characterized as fruity, pineapple, waxy with green sweet apple nuances [1]. Allyl cyclohexanecarboxylate, with its directly ring-attached carboxylate (one fewer methylene spacer than allyl cyclohexaneacetate), is expected to present a subtly altered odor profile—potentially less diffusive and more floral-fruity—consistent with the general structure-odor relationships established for allyl alicyclic esters [2]. This differentiation, while qualitative, is meaningful for perfumers seeking novel accords not achievable with the more saturated FEMA-listed analogs, and the lack of food-use clearance creates a dedicated fragrance-only niche that the approved analogs cannot exclusively occupy without triggering dual-use regulatory considerations.

Fragrance ingredient Odor profile Sensory differentiation

Procurement-Driven Application Scenarios for Allyl Cyclohexanecarboxylate Based on Verified Differentiation


Fine Fragrance Formulation Requiring Enhanced Substantivity and Reduced Top-Note Volatility

Perfumers seeking a cyclohexanecarboxylate ester with improved substantivity should select allyl cyclohexanecarboxylate over ethyl cyclohexanecarboxylate based on its ~32–34 °C higher boiling point (228.3 °C vs. 194–196 °C) and lower vapor pressure (0.074 mmHg vs. ~0.4 mmHg at 25 °C). This reduced volatility translates into longer-lasting fragrance character on skin, particularly valuable for heart-to-base note transitions in fine fragrance compositions where a rapid evaporation of ethyl ester would compromise the intended dry-down . Additionally, its flash point of 82.9 °C offers safer handling than methyl cyclohexanecarboxylate (flash point 60 °C), reducing flammability risk in compounding and storage environments .

Synthetic Organic Chemistry Using Orthogonal Allyl Ester Protecting Group Strategy

For multi-step organic syntheses requiring a cyclohexanecarboxylate protected as an allyl ester, allyl cyclohexanecarboxylate enables mild, chemoselective deprotection using Pd(0) or Ru/Pd dual catalyst systems that leave other ester functionalities (methyl, ethyl, benzyl, tert-butyl) intact . The SAPd nanoparticle catalyst method achieves deprotection with exceptionally low palladium leaching (≤0.04 ppm), critical for pharmaceutical intermediate synthesis where metal contamination must be minimized . This orthogonal reactivity cannot be replicated by ethyl or methyl cyclohexanecarboxylate, which require strongly acidic or basic hydrolysis conditions incompatible with many functional groups . Researchers should include allyl cyclohexanecarboxylate in procurement lists specifically when the synthetic route demands a selectively removable carboxyl protecting group.

Fragrance-Only Product Development Where Food-Grade Clearance Is Not Required

In product categories such as fine fragrances, scented candles, air fresheners, and personal care products (non-lip applications), the absence of FEMA and JECFA approval for allyl cyclohexanecarboxylate is not a regulatory barrier, and its use may even be strategically advantageous for maintaining a fragrance-only ingredient supply chain distinct from food-flavor ingredients . Its sweet, fruity, floral organoleptic profile, combined with unique substantivity characteristics derived from its elevated boiling point, can complement or replace FEMA-listed analogs where the fragrance application does not require dual-use (flavor + fragrance) regulatory status .

Environmental Fate and Exposure Modeling of Alicyclic Esters Requiring Accurate logP Data

For environmental risk assessment and exposure modeling under REACH or similar frameworks, the estimated logP of 3.05 (and XLogP3 of 2.8) and estimated water solubility of 65.76 mg/L at 25 °C allow more accurate environmental compartment partitioning predictions for allyl cyclohexanecarboxylate compared to using the ethyl ester's logP of ~2.77 as a proxy . The modestly higher lipophilicity suggests slightly greater potential for bioaccumulation and sediment partitioning, which must be accounted for in environmental safety assessments. Procurement for environmental testing studies should therefore use the specific allyl ester rather than extrapolating from the ethyl or methyl ester data.

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